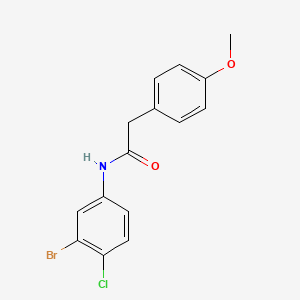

N-(3-bromo-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide

Description

N-(3-Bromo-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide is a halogenated acetamide derivative featuring a bromo-chloro substitution on the phenyl ring and a methoxy-substituted phenyl group attached to the acetamide backbone. Its molecular structure combines electron-withdrawing (Br, Cl) and electron-donating (OCH₃) groups, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-(3-bromo-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrClNO2/c1-20-12-5-2-10(3-6-12)8-15(19)18-11-4-7-14(17)13(16)9-11/h2-7,9H,8H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRROQLPKRQCCOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20387845 | |

| Record name | N-(3-bromo-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591226-55-0 | |

| Record name | N-(3-bromo-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(3-bromo-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a distinctive structure with a bromine and chlorine substituent on the aromatic ring, along with a methoxy group. These functional groups are believed to enhance its reactivity and biological activity. The acetamide group is crucial for its pharmacological properties, allowing for interactions with various biological targets.

Biological Activities

1. Anticancer Activity:

Preliminary studies suggest that this compound exhibits promising anticancer properties. Research indicates that compounds with similar structures can inhibit tumor growth in various cancer models. For instance, derivatives with bromine and methoxy groups have shown cytotoxicity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with IC50 values indicating significant potency .

2. Anti-inflammatory and Analgesic Properties:

The compound may also possess anti-inflammatory and analgesic effects. Initial findings suggest its potential utility in pain management therapies, as it may interact with specific receptors involved in pain signaling pathways .

3. Antioxidant Activity:

Research has indicated that compounds similar to this compound demonstrate antioxidant properties, which can contribute to their overall therapeutic efficacy .

The biological activity of this compound is thought to involve multiple mechanisms:

- Receptor Binding: The compound may bind to specific receptors or enzymes, modulating their activity and influencing signaling pathways related to inflammation and cancer progression .

- Cell Cycle Interference: Some studies suggest that similar acetamides can induce cell cycle arrest in cancer cells, leading to apoptosis .

- Inhibition of Tumor Growth: In vivo studies have shown that related compounds can significantly inhibit tumor growth in xenograft models, indicating potential for therapeutic applications .

Structure-Activity Relationship (SAR)

SAR studies have highlighted the importance of substituents on the aromatic rings in determining the biological activity of acetamide derivatives. Electron-withdrawing groups like bromine and chlorine enhance potency, while electron-donating groups tend to reduce it. The presence of methoxy groups has been associated with increased cytotoxicity against certain cancer cell lines .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound against various cancer cell lines using the MTT assay. Results indicated an IC50 value of approximately 5 µM against glioblastoma cells, suggesting substantial cytotoxic effects .

Case Study 2: Anti-inflammatory Potential

In another study focusing on inflammation models, the compound demonstrated significant reductions in inflammatory markers when administered in vitro to macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent .

Summary of Findings

Scientific Research Applications

Organic Synthesis

N-(3-bromo-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, making it valuable for synthesizing more complex molecules.

Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer research. Studies have shown that derivatives of similar compounds can inhibit tumor growth and exhibit antibacterial properties. The presence of the bromo and chloro substituents enhances its reactivity and biological efficacy.

Medicinal Chemistry

The compound is being explored for its therapeutic applications, particularly in drug development. Its structural features may contribute to the modulation of biological pathways, making it a candidate for developing new pharmaceuticals targeting specific diseases.

Industrial Applications

In industrial settings, this compound is utilized in the production of new materials and as a catalyst in various chemical processes. Its unique properties facilitate the development of innovative materials with desirable characteristics.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of compounds related to this compound. Results indicated that specific derivatives exhibited significant cytotoxic effects on various cancer cell lines, suggesting potential for further development as anticancer agents.

Case Study 2: Antimicrobial Properties

Another research focused on evaluating the antimicrobial effects of similar compounds. The findings revealed that certain derivatives demonstrated effective inhibition against bacterial strains, highlighting their potential use as antibacterial agents in clinical settings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs based on substituent patterns, pharmacological activities, and physicochemical properties.

Substituent Effects on Bioactivity

Key Insights :

- Halogen Substitutions : Bromo and chloro groups enhance lipophilicity and membrane permeability compared to methoxy or fluorine . This may improve blood-brain barrier penetration but reduce aqueous solubility.

- Methoxy Group : The 4-OCH₃ group in the target compound likely enhances metabolic stability compared to unsubstituted phenyl rings, as seen in compound 38 .

Pharmacological Profile Comparison

Key Insights :

- Anti-Cancer Potential: The target compound’s halogenated aryl groups may mimic the pharmacophore of quinazoline-based acetamides (e.g., compound 40), which inhibit cancer cell proliferation via topoisomerase or kinase modulation .

- Antimicrobial vs. Antiviral : Unlike benzofuran-oxadiazole analogs (e.g., 2a ), the target compound lacks sulfur-based linkers critical for bacterial enzyme inhibition . However, its halogenated core may support antiviral activity, as seen in pyridine-containing SARS-CoV-2 inhibitors (e.g., 5RGZ ) .

Physicochemical and Structural Properties

Key Insights :

- Molecular Weight : The target compound’s higher molecular weight (vs. simpler analogs) may limit bioavailability but enhance target binding affinity.

- Crystal Packing : Halogen substituents (Br, Cl) stabilize crystal structures via C–X···π interactions, as observed in N-(4-bromophenyl)acetamide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.